
KL002
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGQNXKUVATFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21IN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological and Physiological Effects of Kl002
Circadian Period Lengthening by KL002
This compound functions as a period-lengthening agent, influencing the intrinsic timing mechanisms of the circadian clock nih.govnih.govresearchgate.net. Its effects are mediated through the stabilization of cryptochrome (CRY) proteins, key repressors within the core circadian feedback loop nih.govnih.gov.
Dose-Dependent Effects of this compound on Circadian Oscillations
Studies using human osteosarcoma U2OS cell lines, engineered with Bmal1-dLuc or Per2-dLuc luciferase reporters, have demonstrated that this compound induces period lengthening and amplitude reduction in a dose-dependent manner nih.govresearchgate.net. This indicates a direct relationship between the concentration of this compound and its impact on the duration and strength of circadian oscillations nih.gov.
The half maximal inhibitory concentration (IC50) values for this compound in modulating circadian rhythms in these reporter cell lines have been reported:
Reporter Cell Line | IC50 (μM) |
Bmal1-dLuc U2OS | 5.9 |
Per2-dLuc U2OS | 1.2 |
Data derived from nih.govresearchgate.net.
Further investigation revealed that this compound treatment leads to an increase in the half-life of both CRY1 and CRY2 proteins nih.gov. This stabilization of CRY proteins is directly correlated with the observed period lengthening effect on circadian rhythms nih.gov.
This compound Effects on Metabolic Homeostasis
Beyond its direct impact on the circadian clock, this compound also influences metabolic processes, particularly glucose homeostasis nih.govresearchgate.net. The circadian clock itself is a crucial regulator of various physiological functions, including metabolism, and its disruption is linked to metabolic disorders nih.govuniprot.org.
Modulation of Hepatic Gluconeogenesis by this compound
This compound has been demonstrated to inhibit glucagon-induced gluconeogenesis in primary hepatocytes nih.govresearchgate.net. Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates in the liver kanazawa-u.ac.jpnih.gov. Cryptochrome proteins, which are stabilized by this compound, are known to negatively regulate the transcription of key gluconeogenic genes, such as Pck1 (phosphoenolpyruvate carboxykinase 1) and G6pc (glucose-6-phosphatase) nih.gov. The inhibition of glucagon-dependent induction of these genes and subsequent glucose production highlights this compound's potential role in regulating hepatic glucose output nih.gov.
Transcriptional Regulation by this compound
This compound exerts its effects on circadian rhythms and metabolism primarily through its role in transcriptional regulation. The compound stabilizes CRY proteins, which are integral components of the mammalian circadian clock's transcriptional-translational feedback loop nih.govnih.govresearchgate.netuniprot.orgembopress.org.
In the core circadian clock mechanism, the CLOCK and BMAL1 transcription factors activate the expression of Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes nih.govuniprot.org. After translation, PER and CRY proteins translocate to the nucleus and inhibit the activity of CLOCK-BMAL1, thereby repressing their own transcription and that of other clock-controlled genes (CCGs) nih.govuniprot.orgembopress.org.
This compound's stabilization of CRY proteins enhances this repressive arm of the feedback loop. Studies have shown that treatment with carbazole derivatives like KL001 (and by extension, this compound due to similar mechanisms) leads to a dose-dependent reduction in the amounts of endogenous Per2 mRNA nih.gov. Furthermore, other CLOCK-BMAL1 target genes, including Per1, Cry1, Cry2, and Dbp, also exhibit a pattern of suppression consistent with enhanced CRY function nih.gov. This indicates that this compound modulates the expression of a wide array of clock-controlled genes by stabilizing CRY proteins, thereby influencing the rhythmic gene expression that underpins circadian physiology nih.gov.
This compound Impact on Core Clock Gene Expression (e.g., Per1, Per2, Cry1, Cry2, Dbp)
The mammalian circadian clock is orchestrated by a transcriptional-translational feedback loop involving core clock genes. At its heart, the transcription factors CLOCK and BMAL1 activate the expression of Period (Per1 and Per2) and Cryptochrome (Cry1 and Cry2) genes nih.govnih.gov. Following translation and nuclear localization, PER and CRY proteins then inhibit the function of the CLOCK-BMAL1 complex, leading to rhythmic gene expression nih.govnih.gov.
This compound, and its closely related analog KL001, have been shown to influence this intricate feedback loop by increasing the half-life of CRY1 and CRY2 proteins nih.gov. In studies using HEK293 stable cell lines, treatment with KL001 and this compound led to an increase in the half-life of CRY1 and CRY2, suggesting a role in stabilizing these repressor proteins nih.gov. This stabilization is consistent with observed effects on circadian period lengthening nih.gov. Furthermore, KL001 has been demonstrated to inhibit the ubiquitination of CRY1 in vitro, providing a potential mechanism for its stabilizing effect nih.gov.
The stabilization of CRY proteins by compounds like this compound has direct consequences for the expression of CLOCK-BMAL1 target genes. For instance, treatment with KL001 resulted in a dose-dependent reduction of endogenous Per2 mRNA levels in unsynchronized U2OS cells nih.gov. Concurrently, other CLOCK-BMAL1 target genes, including Per1, Cry1, Cry2, and Dbp, exhibited a similar pattern of suppression nih.gov. This suppression aligns with the concept that by enhancing CRY function through stabilization, this compound indirectly strengthens the repressive arm of the circadian feedback loop, thereby downregulating the transcription of genes activated by CLOCK-BMAL1 nih.gov. It is notable that while Per1 mRNA and protein levels decreased in parallel, Cry1 and Cry2 protein levels did not directly correlate with their mRNA expression, with Cry1 protein increasing and Cry2 protein being sustained, further supporting the post-transcriptional stabilization of CRY proteins by this compound nih.gov.
Table 1: Impact of KL001 (analog of this compound) on Core Clock Gene Expression and Protein Stability
Gene/Protein | Effect on mRNA Expression (with KL001) | Effect on Protein Stability/Levels (with KL001/KL002) | Mechanism Implied |
Per1 | Suppressed | Decreased (protein) | Enhanced CRY repression nih.gov |
Per2 | Reduced (dose-dependent) | Not specified (protein) | Enhanced CRY repression nih.gov |
Cry1 | Suppressed | Increased (protein) / Increased half-life (KL001/KL002) | CRY stabilization nih.gov |
Cry2 | Suppressed | Sustained (protein) / Increased half-life (KL001/KL002) | CRY stabilization nih.gov |
Dbp | Suppressed | Not specified (protein) | Enhanced CRY repression nih.gov |
CRY1 | N/A | Increased half-life (KL001/KL002), inhibited ubiquitination (KL001) | Direct stabilization nih.gov |
CRY2 | N/A | Increased half-life (KL001/KL002) | Direct stabilization nih.gov |
Broader Transcriptomic Changes Induced by this compound
The core circadian clock mechanism, regulated by the CLOCK-BMAL1 activators and PER/CRY repressors, governs rhythmic expression across a vast array of genes, extending beyond the core clock components themselves nih.gov. These downstream genes, often referred to as "circadian output genes," control various physiological processes nih.gov.
Given this compound's ability to stabilize CRY proteins and thereby enhance the repressive activity of the PER/CRY complex on CLOCK-BMAL1-mediated transcription, it is inferred that this compound induces broader transcriptomic changes across the circadian output network nih.gov. By suppressing the expression of CLOCK-BMAL1 target genes, this compound would consequently alter the rhythmic profiles of numerous genes that are directly or indirectly regulated by this central transcriptional machinery nih.gov. While specific comprehensive transcriptomic profiles beyond the core clock genes (Per1, Per2, Cry1, Cry2, Dbp) have not been extensively detailed in the provided literature specifically for this compound, the fundamental mechanism of action—stabilization of CRY repressors—implies widespread alterations in the amplitude and phase of circadian gene expression throughout the transcriptome nih.gov. These broader changes would encompass genes involved in various metabolic pathways, cellular processes, and physiological functions that are under circadian control.
Experimental Models and Methodologies in Kl002 Research
Cell-Based Assays for KL002 Efficacy
Cell-based assays are fundamental in assessing the biological activity and efficacy of this compound, offering insights into its effects on circadian rhythm components and related cellular processes.
Luminescence reporter cell lines, notably human osteosarcoma (U2OS) cells stably expressing Bmal1-dLuc or Per2-dLuc reporters, are critical tools for evaluating the impact of compounds like this compound on circadian rhythmicity nih.govnih.govresearchgate.netresearchgate.netembopress.orgresearchgate.netplos.orgplos.orgresearchgate.net. These systems allow for real-time monitoring of circadian clock gene expression through bioluminescence.
Studies have demonstrated that this compound induces a dose-dependent lengthening of the circadian period in these U2OS reporter cells nih.govnih.govresearchgate.net. Furthermore, this compound has been observed to reduce the luminescence intensity of the Per2 reporter nih.govnih.govresearchgate.net. For instance, this compound exhibits half maximal inhibitory concentration (IC₅₀) values of 5.9 µM and 1.2 µM when measured using Bmal1-dLuc and Per2-dLuc reporter U2OS cells, respectively nih.gov. A related compound, KL001, also reduced endogenous Per2 mRNA levels in U2OS cells in a dose-dependent manner, consistent with an enhancement of CRY activity nih.gov.
Table 1: Effects of this compound on Circadian Rhythm in U2OS Reporter Cell Lines
Reporter Cell Line | Effect on Circadian Period | Effect on Luminescence Intensity | IC₅₀ (µM) nih.gov |
U2OS Bmal1-dLuc | Lengthening | Not consistently reported | 5.9 |
U2OS Per2-dLuc | Lengthening | Reduction | 1.2 |
Stable expression systems, particularly HEK293 cell lines engineered to express luciferase-fused cryptochrome proteins (e.g., CRY1-LUC, CRY2-LUC), are instrumental in analyzing the direct effects of this compound on CRY protein stability nih.govresearchgate.netnih.gov. These systems enable researchers to monitor changes in the half-life of CRY proteins in response to compound treatment.
Treatment with this compound has been shown to increase the half-life of both CRY1 and CRY2 proteins in HEK293 stable cell lines nih.govresearchgate.net. This stabilization of CRY proteins is a key mechanism through which this compound influences the circadian period nih.gov.
Table 2: Effect of this compound on CRY Protein Half-Life in HEK293 Cells
Protein Construct | Effect of this compound Treatment |
CRY1-LUC | Increased half-life |
CRY2-LUC | Increased half-life |
Primary cell culture models, such as mouse hepatocytes, are utilized to investigate the physiological consequences of this compound-mediated effects on the circadian clock, particularly in metabolic processes like gluconeogenesis nih.govresearchgate.net. While direct studies with this compound in mouse hepatocytes are less frequently detailed than those with the related compound KL001, the shared mechanism of CRY stabilization implies similar potential effects.
KL001, a compound with a similar mechanism of action to this compound in stabilizing CRY proteins, has been shown to repress glucagon-dependent induction of gluconeogenic genes (e.g., Pck1 and G6pc) in mouse primary hepatocytes nih.govresearchgate.netresearchgate.net. This repression was observed in a dose-dependent manner and was consistent with KL001's ability to inhibit glucagon-mediated activation of glucose production nih.gov. Given that this compound also stabilizes CRY1 and CRY2 nih.govresearchgate.net, these primary cell models are relevant for understanding the broader physiological impact of cryptochrome modulators like this compound.
Stable Expression Systems for CRY Protein Analysis (e.g., HEK293 CRY1-LUC, CRY2-LUC)
In Vitro Biochemical Approaches
In vitro biochemical approaches provide detailed insights into the molecular interactions between this compound and its biological targets, complementing the cellular efficacy studies.
Affinity-based proteomics is a powerful methodology employed to identify the direct protein targets of small molecules like this compound. This approach often involves synthesizing an immobilized probe of the compound. For instance, an agarose-conjugated KL001-linker compound has been successfully used to identify cryptochrome (CRY) proteins as specific interactors nih.govresearchgate.net.
In competitive binding assays, both KL001 and this compound demonstrated the ability to displace CRY1 from the KL001-agarose affinity resin, indicating a direct interaction with CRY proteins nih.govresearchgate.net. This method confirmed that this compound, similar to KL001, selectively interacts with CRY proteins, which are key regulators of the circadian clock nih.gov.
Cycloheximide chase assays are a standard biochemical technique used to measure the steady-state stability and half-life of proteins by inhibiting de novo protein synthesis bitesizebio.comwikipedia.orgresearchgate.netnih.govnih.gov. This method is crucial for confirming the stabilizing effect of compounds like this compound on target proteins.
In the context of this compound research, cycloheximide chase assays have been applied to HEK293 stable cell lines expressing CRY1-LUC and CRY2-LUC fusion proteins nih.govresearchgate.net. These experiments revealed that treatment with this compound significantly increased the half-life of both CRY1 and CRY2, providing direct evidence of its role in preventing the degradation of these core clock proteins nih.govresearchgate.net.
Table 3: Summary of this compound's Effects on CRY Protein Stability
Assay Type | Model System | Key Finding |
Cycloheximide Chase | HEK293 CRY1-LUC cells | Increased CRY1 half-life |
Cycloheximide Chase | HEK293 CRY2-LUC cells | Increased CRY2 half-life |
Affinity Proteomics | U2OS cell lysate | Displaced CRY1 from KL001-agarose conjugate |
Chemical Synthesis and Structure-activity Relationship Studies of Kl002
Synthetic Approaches to KL002 and its Analogs
This compound is classified among a group of carbazole derivatives (KL001-KL003) that have demonstrated pronounced effects on lengthening the period of luminescence rhythms in cell-based assays nih.gov. While a specific, detailed synthetic pathway for this compound itself is not explicitly detailed in the available literature, its classification as a carbazole derivative implies that its synthesis, and that of its analogs, likely leverages established methodologies for carbazole synthesis.
General synthetic approaches for carbazole derivatives often involve various chemical reactions. These can include Ullman and Suzuki-Miyaura reactions, which are prominent in the formation of carbon-nitrogen bonds and aryl-aryl couplings, respectively, crucial for constructing carbazole scaffolds researchgate.net. Diels-Alder reactions have also been employed to synthesize functionalized carbazole derivatives from indole-based dienes and various dienophiles, offering a powerful tool for creating complex molecular structures metu.edu.tr. Palladium-catalyzed reaction sequences, such as intermolecular amination followed by intramolecular direct arylation, provide regioseoselective routes to functionalized carbazoles organic-chemistry.org. Additionally, copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines have been shown to efficiently yield carbazole derivatives organic-chemistry.org.
The initial identification of this compound, alongside KL001 and KL003, emerged from a high-throughput screen of a chemical library, suggesting that these compounds were either synthesized as part of a diverse compound collection or specifically designed based on preliminary insights into circadian rhythm modulation nih.gov. Subsequent development of derivatives, such as those with an ethylene glycol substituent (KL001-linker), indicates that chemical modifications are systematically introduced to explore and optimize their biological activity nih.gov.
Structure-Activity Relationship (SAR) Analysis for Circadian Modulation
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure, particularly concerning their interaction with Cryptochrome (CRY) proteins. SAR studies are crucial for understanding how specific structural features contribute to the observed circadian modulation.
Identification of Key Pharmacophoric Features for CRY Interaction
This compound, similar to KL001, functions by interacting with and stabilizing CRY proteins, thereby inhibiting their proteasomal degradation and leading to a lengthening of the circadian period nih.gov. Both KL001 and this compound have been shown to similarly displace CRY1 from affinity resins, indicating a shared binding mechanism nih.gov.
Key insights into the pharmacophoric features necessary for CRY interaction come from studies on KL001 and its derivatives. These compounds are understood to bind within the flavin adenine dinucleotide (FAD) binding pockets of both CRY1 and CRY2 isoforms nih.govnih.gov. Evidence supporting the importance of this binding site includes observations that CRY1 proteins with mutations in their FAD binding sites (e.g., CRY1D387N and CRY1N393D) exhibit significantly weaker interaction with KL001 nih.gov.
A 3D-QSAR (three-dimensional quantitative structure-activity relationship) analysis of KL001 derivatives has further elucidated critical structural elements contributing to their biological activity nih.gov. These features include:
Electron-rich carbazole moiety : This core scaffold is fundamental to the compound's activity.
Amide/hydroxy linker : The presence and nature of this linker group are important for interaction.
Sulfonyl group : This functional group plays a role in enhancing biological activity.
Electron-withdrawing nitrile moieties : These groups contribute to improved activity nih.gov.
The co-crystal structure of murine CRY2 with KL001 (referred to as compound 1 in some studies) visually confirms its precise localization within the FAD-binding pocket, providing a molecular-level understanding of the interaction nih.gov. This structural information is invaluable for rational drug design and optimization.
Development of this compound Derivatives with Enhanced Potency or Selectivity
The initial discovery of KL001 and this compound paved the way for the development of numerous derivatives aimed at improving potency, selectivity, and pharmacokinetic properties. This iterative process of chemical modification and biological evaluation has led to compounds with distinct profiles:
Enhanced Potency : Compound 5 (also known as KL044), a derivative identified through SAR analysis and informed by the CRY2-KL001 complex structure, demonstrated superior period lengthening, repression of Per2 activity, and CRY stabilization compared to KL001 nih.govnih.gov.
Isoform Selectivity : While KL001 and this compound activate both CRY1 and CRY2, subsequent derivatives have achieved isoform selectivity:
SHP656 (and its active R-enantiomer, SHP1703 ) are orally available KL001 derivatives that exhibit improved potency and a preferential activation of CRY2 nih.gov. Perturbation of the W417 interaction with the lid loop in CRY2 was found to be important for this isoform selectivity nih.gov.
KL101 has been identified as a CRY1-selective compound nih.gov.
TH301 shows a moderate preference for CRY2 nih.gov.
Compound 11 (a CRY1-selective agonist) and Compound 12 (a moderately CRY2-selective agonist) are other examples, with their X-ray crystal structures also showing binding in the FAD-binding pocket of CRY1 nih.gov.
Modified Circadian Effects : Interestingly, some KL001 derivatives (compounds 6-8) have been reported to shorten the circadian period, highlighting the diverse modulatory potential within this chemical class nih.gov.
Improved Physiological Efficacy : Compound 10, a difluoro-carbazole derivative, has shown significant enhancement of glucose clearance in in vivo models, demonstrating the potential for these compounds in treating metabolic disorders linked to circadian dysfunction nih.gov.
The development of these derivatives showcases the strategic application of SAR to fine-tune the properties of the initial hit compounds.
Strategies for Optimizing this compound for Research and Preclinical Development
Optimizing this compound and its analogs for research and preclinical development involves a multi-faceted approach focused on refining their pharmacological profile to maximize therapeutic benefit while ensuring safety and suitability for in vivo studies. This process, often termed lead optimization, is a critical stage in drug discovery organic-chemistry.orgresearchgate.netnih.gov.
Key strategies include:
Iterative Synthesis and Characterization : Lead optimization is an iterative process involving cycles of chemical modifications, synthesis of new analogs, and comprehensive characterization organic-chemistry.orgnih.gov. This allows researchers to systematically explore the chemical space around the lead compound and understand how structural changes impact biological activity.
Comprehensive SAR Studies : Beyond initial hit identification, detailed SAR studies are performed to map the relationship between chemical structure and various properties, including potency, selectivity, and off-target activities researchgate.net. This involves synthesizing compounds with subtle structural variations and evaluating their effects on CRY protein interaction, stability, and circadian period modulation.
Improvement of Pharmacokinetic (PK) Properties : For in vivo research and eventual preclinical development, compounds must possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Optimization efforts focus on improving bioavailability, metabolic stability, and tissue distribution to ensure the compound reaches its target effectively and persists for the desired duration organic-chemistry.orgresearchgate.netnih.gov.
Enhancement of Selectivity : As demonstrated by derivatives like SHP656 (SHP1703), KL101, Compound 11, and Compound 12, achieving selectivity for specific CRY isoforms (CRY1 or CRY2) is a crucial optimization goal nih.govnih.govnih.gov. This allows for the dissection of the distinct roles of these closely related homologs in clock output pathways and disease nih.gov.
Minimization of Potential Toxicity : Early assessment and mitigation of potential toxicity are paramount. Lead optimization aims to identify and modify structural features that may contribute to adverse effects, ensuring a favorable safety profile researchgate.netnih.gov.
Development of Research Tools : Optimized compounds serve as valuable chemical probes to further elucidate the molecular mechanisms of the circadian clock and CRY-dependent physiology nih.govfrontiersin.org. For instance, isoform-selective modulators enable researchers to differentiate the roles of CRY1 and CRY2 in various biological processes and disease models nih.gov.
Preclinical Evaluation : Before advancing to clinical trials, optimized compounds undergo rigorous preclinical studies. These evaluations assess the preparation process, stability, efficacy in animal models, and various toxicological parameters (e.g., acute and chronic toxicity, mutagenicity, reproductive toxicity) under Good Laboratory Practice (GLP) standards organic-chemistry.orgresearchgate.net. This stage aims to confirm the compound's therapeutic potential and safety in a living system.
Through these concerted strategies, the development of this compound and its derivatives continues to provide powerful tools for understanding and modulating the mammalian circadian clock, with implications for addressing circadian-related disorders.
Q & A
How should I formulate a research question for studying KL002’s molecular interactions?
Begin by aligning your question with gaps in existing literature. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses this compound’s unique properties, such as its binding affinity or stability under varying conditions. For example: “How does this compound’s structural conformation influence its interaction with [specific protein/enzyme] in vitro?” Incorporate iterative feedback from peers to refine specificity .
Q. What methodologies are recommended for initial characterization of this compound?
Prioritize spectroscopic techniques (NMR, FTIR) and chromatography (HPLC) to assess purity and structural integrity. Include X-ray crystallography if crystalizable, and compare results with computational models (e.g., molecular docking). Document protocols rigorously to ensure reproducibility, adhering to guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry .
Q. How do I design a literature review strategy specific to this compound?
Use keyword combinations (e.g., “this compound synthesis,” “this compound kinetic studies”) across databases like PubMed and SciFinder. Filter for primary research articles published in the last five years. Critically evaluate methodologies in cited studies to identify inconsistencies or opportunities for replication. Cross-reference supporting information sections for raw data .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
Conduct a meta-analysis of experimental conditions (e.g., solvent systems, temperature, assay protocols). Use statistical tools like ANOVA to isolate variables causing discrepancies. For example, this compound’s inhibitory effects may vary due to differences in cell line viability assays. Replicate key experiments under standardized conditions and publish negative results to enhance transparency .
Q. What strategies validate this compound’s mechanism of action in complex biological systems?
Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations to predict binding sites. Employ CRISPR-Cas9 knockouts to confirm target specificity in cellular models. For in vivo studies, use isotopic labeling (e.g., ¹⁴C-KL002) to track metabolic pathways. Cross-validate findings with orthogonal methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. How should I address ethical considerations in this compound-related animal studies?
Follow institutional review board (IRB) protocols for humane endpoints and sample sizes. Use the “3Rs” framework (Replacement, Reduction, Refinement) to minimize animal use. Document compliance with ARRIVE guidelines in manuscripts, including detailed descriptions of anesthesia, euthanasia, and housing conditions .
Methodological Challenges
Q. What statistical approaches are optimal for analyzing this compound’s dose-response data?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrapping to estimate confidence intervals for small datasets. For time-dependent effects, employ mixed-effects models. Open-source tools like R/Bioconductor provide reproducible workflows for dose-response curve fitting .
Q. How do I ensure reproducibility in this compound synthesis protocols?
Publish step-by-step procedures with exact reagent grades, equipment specifications (e.g., rotor speeds), and environmental controls (humidity/temperature). Share raw spectral data (NMR, MS) in supporting information. Use platforms like Zenodo to archive datasets and code for synthetic steps .
Q. What criteria distinguish high-quality this compound research from incremental studies?
Prioritize questions that challenge existing paradigms (e.g., “Does this compound exhibit off-target effects in in vivo models?”). Use multi-omics integration (proteomics, metabolomics) to uncover novel mechanisms. Journals favor studies that provide actionable insights for translational applications, such as structure-activity relationship (SAR) optimizations .
Data Presentation and Publication
Q. What are common pitfalls in interpreting this compound’s spectroscopic data?
Avoid overfitting NMR peak assignments; confirm with 2D experiments (COSY, HSQC). For mass spectrometry, differentiate isotopic patterns from impurities. Use control experiments (e.g., solvent-only runs) to rule out artifacts. Peer-review checklists for spectral validation can mitigate errors .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。